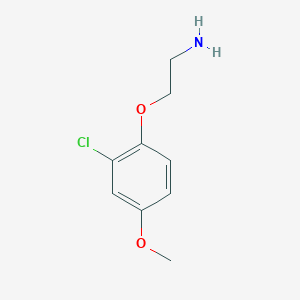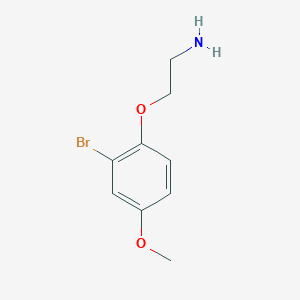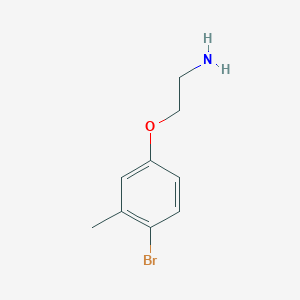![molecular formula C11H14N4 B3174210 1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine CAS No. 952182-10-4](/img/structure/B3174210.png)
1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine
Descripción general
Descripción
1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-b]pyridazine moiety is a privileged structure found in many approved and experimental drugs, known for its ability to bind to the hinge region of kinases, making it a valuable scaffold in drug design .
Mecanismo De Acción
Target of Action
The primary target of the compound 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer .
Mode of Action
The compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The imidazo[1,2-b]pyridazine moiety, a privileged drug moiety found in many approved and experimental drugs, binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The inhibition of TAK1 affects the PI3K-Akt-mTOR signaling pathway , which is frequently activated in human malignancies . This pathway is key to various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Result of Action
The inhibition of TAK1 by 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine results in the suppression of multiple myeloma cell growth . The compound and its analogs inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Análisis Bioquímico
Biochemical Properties
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic implications for neurodegenerative diseases such as Alzheimer’s . Additionally, 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine has been shown to interact with kinases, particularly TAK1 kinase, which is involved in cell growth and differentiation . By inhibiting TAK1 kinase, this compound can potentially be used to treat cancers such as multiple myeloma .
Cellular Effects
The effects of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine on various cell types and cellular processes are profound. In neuroblastoma cell lines, this compound exhibits potent anti-proliferative effects by inducing cell cycle arrest and apoptosis . It also affects cell signaling pathways, particularly the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival . By inhibiting this pathway, 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine can reduce cell proliferation and induce cell death in cancer cells . Furthermore, this compound has been shown to modulate gene expression and cellular metabolism, leading to enhanced oxidative stress and activation of AMP-activated protein kinase (AMPK) .
Molecular Mechanism
At the molecular level, 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This binding interaction is facilitated by the imidazo[1,2-B]pyridazine core, which fits into the enzyme’s active site. Additionally, this compound inhibits TAK1 kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream targets involved in cell growth and differentiation . The inhibition of the PI3K-Akt-mTOR pathway is another critical mechanism, where 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine binds to the kinase domain of PI3K, blocking its activity and downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and kinases . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been noted, where a certain concentration of the compound is required to achieve significant biological activity .
Metabolic Pathways
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites in the body . Additionally, the compound can influence the activity of other metabolic enzymes, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its bioavailability and distribution . Additionally, binding proteins in the plasma can influence the compound’s localization and accumulation in specific tissues . These interactions are crucial for determining the pharmacokinetics and pharmacodynamics of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine .
Subcellular Localization
The subcellular localization of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, such as the nucleus or mitochondria . These localizations are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Métodos De Preparación
The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine typically involves a nucleophilic aromatic substitution (SNAr) reaction at the C6 position of the imidazo[1,2-b]pyridazine core. This is followed by a Suzuki–Miyaura cross-coupling reaction with aromatic boronic acid substrates to obtain the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-6-yl ketones, while reduction can produce imidazo[1,2-b]pyridazin-6-yl alcohols.
Aplicaciones Científicas De Investigación
1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Comparación Con Compuestos Similares
1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine can be compared to other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity, this compound shares a similar fused bicyclic structure but differs in its biological targets and applications.
Imidazo[1,2-b]pyridazine derivatives: These compounds, with various substitutions at positions 2, 3, 6, 7, and 8, exhibit different kinase selectivity and potency, highlighting the importance of specific structural modifications.
The uniqueness of this compound lies in its high potency and selectivity for TAK1 inhibition, making it a promising candidate for targeted cancer therapy.
Propiedades
IUPAC Name |
6-piperidin-1-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-7-14(8-3-1)11-5-4-10-12-6-9-15(10)13-11/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJWOGIWQWJLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B3174142.png)
![2-[3-(Propan-2-yl)phenoxy]ethan-1-amine](/img/structure/B3174153.png)







![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)

